3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

Cycloaddition chemistry Diastereoselectivity Synthetic methodology

3-[(4-Methylphenyl)sulfonyl]-2H-chromen-2-one (CAS 60211-73-6, molecular formula C16H12O4S, molecular weight 300.3 g/mol) is a synthetic 3-sulfonyl-substituted coumarin belonging to the broader class of bicyclic heteroaryl sulfones. It is formally named 3-tosyl-2H-1-benzopyran-2-one and is structurally defined by a p-toluenesulfonyl (tosyl) group at the C-3 position of the 2H-chromen-2-one (coumarin) scaffold.

Molecular Formula C16H12O4S
Molecular Weight 300.3 g/mol
Cat. No. B12270303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one
Molecular FormulaC16H12O4S
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C16H12O4S/c1-11-6-8-13(9-7-11)21(18,19)15-10-12-4-2-3-5-14(12)20-16(15)17/h2-10H,1H3
InChIKeyCJDBJWCEWILZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methylphenyl)sulfonyl]-2H-chromen-2-one (3-Tosylcoumarin) – Sourcing, Class Identity, and Core Differentiators


3-[(4-Methylphenyl)sulfonyl]-2H-chromen-2-one (CAS 60211-73-6, molecular formula C16H12O4S, molecular weight 300.3 g/mol) is a synthetic 3-sulfonyl-substituted coumarin belonging to the broader class of bicyclic heteroaryl sulfones . It is formally named 3-tosyl-2H-1-benzopyran-2-one and is structurally defined by a p-toluenesulfonyl (tosyl) group at the C-3 position of the 2H-chromen-2-one (coumarin) scaffold. Unlike 4-tosylcoumarins, which serve as electrophilic substrates for nucleophilic displacement, the 3-sulfonyl isomer positions the sulfone as an electron-withdrawing group that activates the coumarin α,β-unsaturated lactone toward cycloaddition and conjugate addition pathways [1]. The compound and its close analogs are claimed within U.S. Patent 8,143,428 as antiproliferative agents targeting the Ras/Raf/MEK/ERK kinase cascade [2]. Researchers and procurement specialists should note that this compound is commercially available primarily through specialty chemical suppliers, with purity typically ≥95%, and its CAS registry provides a precise identifier for ordering and regulatory documentation .

Why 3-Tosylcoumarin Cannot Be Replaced by Other 3-Substituted Coumarins – Chemical and Pharmacological Differentiation


The 3-position substituent on the coumarin nucleus fundamentally dictates both chemical reactivity and biological target engagement. 3-Phenylsulfonylcoumarins undergo cycloaddition reactions with complete regioselectivity (exclusive endo adduct formation with dienes), whereas 3-carboxycoumarins yield mixtures of endo/exo isomers under identical conditions [1]. Pharmacologically, the 3-arylsulfonyl group imparts a distinct CNS pharmacological profile: the 4-methylphenylsulfonyl derivative exhibits lower sedative effects on body temperature and motility compared to its 4-chlorophenylsulfonyl analog [2]. In the HIV-1 protease context, 3-benzenesulfonyl-4-hydroxycoumarins display inhibitory activity (most potent analog IC50 = 1.9 μM) that is modulated by phenyl ring substitution, whereas 3-phenoxy and 3-benzyl series operate through different SAR determinants [3]. Furthermore, 3-coumaryl phenyl sulfones lack antitubercular activity, in contrast to 4-sulfonylmethylcoumarins that achieve MIC values of 0.78–3.13 μg/mL against Mycobacterium tuberculosis H37Rv [4]. These divergent profiles mean that simply interchanging 3-substituted coumarin analogs can lead to qualitatively different synthetic outcomes and biological results, making compound-specific verification essential.

Quantitative Comparator Evidence for 3-[(4-Methylphenyl)sulfonyl]-2H-chromen-2-one Against Structural Analogs


Complete Endo Diastereoselectivity in Diels-Alder Cycloaddition vs. Mixed Endo/Exo Selectivity for 3-Carboxycoumarin

In Diels-Alder reactions with (E)-piperylene, 3-phenylsulfonylcoumarin (a close structural homolog of the target compound) yielded the endo cycloadduct exclusively, whereas 3-carboxycoumarin produced a mixture of endo and exo adducts in a 58:42 ratio in water and a 45:55 ratio under high-pressure conditions [1]. The 3-sulfonyl substituent thus provides complete stereochemical control, eliminating the need for chiral separation of diastereomeric mixtures that is required when using 3-carboxy or 3-alkoxycarbonyl coumarins.

Cycloaddition chemistry Diastereoselectivity Synthetic methodology

Reduced CNS Sedative Liability of Methyl-Substituted Arylsulfonyl Derivative vs. Chloro-Substituted Analog

A direct psychopharmacological comparison evaluated 3-(4-methylphenylsulfonyl)-4-hydroxy-7-methoxycoumarin against 3-(4-chlorophenylsulfonyl)-4-hydroxy-7-methoxycoumarin [1]. Both compounds exhibited low sedative effects on the central nervous system, but the sedative actions upon body temperature and motility were more accentuated (stronger) for the chloro-substituted derivative compared to the methyl-substituted derivative. This indicates that the p-tolyl (4-methylphenyl) sulfonyl substituent confers a more favorable CNS safety margin than the p-chlorophenyl analog.

CNS pharmacology Sedation liability Arylsulfonyl SAR

Superior Regioselectivity in Dipolar Cycloaddition: 3-Phenylsulfonylcoumarin Gives Exclusive 1-Styrylbenzopyrano[3,4-c]pyrazole vs. Alternative Regioisomer from Unsubstituted Coumarin

The cycloaddition reaction of N-phenyl-C-cinnamonitrilimine with 3-phenylsulfonylcoumarin (as well as 3-bromocoumarin and 3-cyanocoumarin) exclusively affords the 1-styrylbenzopyrano[3,4-c]pyrazole derivative 7 [1]. In contrast, the same reaction with unsubstituted coumarin yields the regioisomeric 3-styrylbenzopyrano[4,3-c]pyrazole derivative 6. The 3-sulfonyl group thus reverses the regiochemical outcome completely, providing access to a different pyrazole-fused coumarin scaffold that is inaccessible from parent coumarin.

Regioselective synthesis Dipolar cycloaddition 3-Sulfonyl directing group

Green Synthesis Yield Advantage: 92–96% Yield via V2O5-FAp@MWCNT Nanocomposite vs. Traditional Multi-Step Syntheses

A one-pot, three-component green synthesis protocol employing a V2O5-FAp@MWCNT nanocomposite catalyst produces aryl sulfonyl-chromenones in excellent yields of 92–96% within short reaction times (<25 min) [1]. This compares favorably with traditional multi-step approaches such as the Perkin-Oglialore condensation/hydrogen peroxide oxidation sequence for 3-coumaryl phenyl sulfones, which typically requires longer reaction times and involves toxic stoichiometric oxidants [2]. Additionally, an alternative metal-free TBAI/TBHP-mediated protocol provides 3-sulfonated coumarins in good to excellent yields with high regioselectivity and broad functional group tolerance [3]. The availability of multiple high-yielding, scalable synthetic routes directly impacts procurement economics and supply reliability.

Green chemistry Nanocatalysis Process scalability

Negative Antitubercular Selectivity: 3-Coumaryl Phenyl Sulfones Lack Activity vs. MIC 0.78–3.13 μg/mL for 4-Sulfonylmethylcoumarins Against M. tuberculosis

Preliminary screening of 3-coumaryl phenyl sulfones (the class to which the target compound belongs) showed no appreciable antituberculous activity [1]. In contrast, a related series of 4-aryl/alkylsulfonylmethylcoumarins exhibited potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with the most active compounds achieving MIC values of 0.78–3.13 μg/mL [2]. This negative selectivity is analytically valuable: 3-sulfonylcoumarins can serve as negative control compounds in antitubercular screening cascades, ensuring that any observed activity in hybrid or derivative series arises from pharmacophoric elements other than the 3-sulfonylcoumarin scaffold itself.

Antitubercular screening Negative selectivity Target exclusion

HIV-1 Protease Inhibitory Activity: 3-Arylsulfonyl-4-Hydroxycoumarins Achieve IC50 = 1.9 μM with Substitution-Dependent Modulation

In a systematic SAR study of 3-substituted-4-hydroxycoumarins as HIV-1 protease inhibitors, the 3-benzenesulfonyl-4-hydroxycoumarin series (compounds 5a–l) was evaluated alongside 3-phenyl, 3-benzyl, 3-phenoxy, and 3-(7-coumarinyloxy) series [1]. The most potent analog in the broader 3-arylsulfonyl class exhibited an IC50 of 1.9 μM against HIV-1 protease [2]. Critically, the SAR revealed that substituents at positions 5 and 7 of the coumarin ring modulate inhibitory potency, while the 3-arylsulfonyl group itself establishes the core binding interaction. This places the 3-arylsulfonyl series in a distinct SAR cluster from 3-phenyl and 3-phenoxy series, which are governed by different substitution determinants.

HIV-1 protease inhibition Non-peptidic inhibitors Coumarin SAR

Recommended Application Scenarios for 3-[(4-Methylphenyl)sulfonyl]-2H-chromen-2-one Based on Comparator Evidence


Stereochemically Pure Cycloaddition Building Block for Heterocyclic Library Synthesis

Procure 3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one for Diels-Alder and dipolar cycloaddition reactions where complete endo diastereoselectivity or exclusive [3,4-c]pyrazole regioisomer formation is required. As demonstrated by the exclusive endo adduct formation with (E)-piperylene (100:0 selectivity) [1] and the regiochemical reversal in nitrilimine cycloaddition [2], the 3-sulfonyl directing group eliminates chromatographic separation of diastereomeric or regioisomeric mixtures, reducing purification costs and improving isolated yields in medicinal chemistry library production.

CNS-Targeted Lead Optimization with Reduced Sedation Liability

Select the p-tolyl (4-methylphenyl) sulfonyl derivative as the preferred starting point for CNS-active coumarin programs. The direct pharmacological comparison shows that the methyl-substituted arylsulfonyl derivative produces lower sedative effects on body temperature and motility than the chloro-substituted analog [1]. This evidence positions 3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one and its close 4-hydroxy-7-methoxy congeners as scaffolds with a more favorable therapeutic window for programs targeting neurological indications where sedation is an undesired off-target effect.

Negative Control Compound for Antitubercular High-Throughput Screening Cascades

Deploy 3-arylsulfonylcoumarins as structurally matched negative controls in M. tuberculosis H37Rv screening cascades. The established lack of antituberculous activity for 3-coumaryl phenyl sulfones [1], in contrast to the potent activity of 4-sulfonylmethylcoumarins (MIC 0.78–3.13 μg/mL) [2], provides a built-in selectivity check. Any screening hit from a 3-sulfonylcoumarin derivative library can be immediately flagged for potential off-target or assay interference, improving hit triage efficiency.

HIV-1 Protease Inhibitor Lead Scaffold with Established SAR Framework

Use 3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one as a core scaffold for non-peptidic HIV-1 protease inhibitor development. The 3-arylsulfonyl-4-hydroxycoumarin class has validated HIV-1 protease inhibitory activity (IC50 as low as 1.9 μM) with SAR showing that C-5 and C-7 substituents modulate potency [1]. The p-tolyl substitution on the sulfonyl aryl ring provides a defined starting point for exploring electronic and steric effects on protease binding, with the established SAR framework enabling rational, data-driven optimization rather than empirical screening.

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